Cas no 194205-01-1 (Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-)

Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]- structure
194205-01-1 structure
Nome del prodotto:Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-
Numero CAS:194205-01-1
MF:C10H14N2O2
MW:194.230362415314
CID:234348
PubChem ID:3075651

Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-
    • 5,6-Dehydro-N-acetylloline
    • N-Acetyl-5,6-dehydrololine
    • Acetamide, N-methyl-N-(2,3,3a,6a-tetrahydro-2,4-methano-4H-furo(3,2-b)pyrrol-3-yl)-, (2R-(2-alpha,3-alpha,3a-beta,4-beta,6a-beta))-
    • N-methyl-N-[(1S,6R,7S,7aS)-5,6,7,7a-tetrahydro-1H-1,6-epoxypyrrolizin-7-yl]acetamide
    • Acetamide, N-methyl-N-(2,3,3a,6a-tetrahydro-2,4-methano-4H-furo(3,2-b) pyrrol-3-yl)-, (2R-(2-alpha,3-alpha,3a-beta,4-beta,6a-beta))-
    • 194205-01-1
    • Loline, 5,6-dehydro-N-acetyl-
    • N-methyl-N-[(1R,3S,7S,8S)-2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl]acetamide
    • DTXSID80173044
    • AKOS040735451
    • Acetamide, N-methyl-N-(2,3,3a,6a-tetrahydro-2,4-methano-4H-furo(3,2-b) pyrrol-3-yl)-, (2R-(2-alpha,3
    • Inchi: InChI=1S/C10H14N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h3-4,7-10H,5H2,1-2H3/t7-,8+,9+,10+/m0/s1
    • Chiave InChI: RWZPZYGWKYFABR-SGIHWFKDSA-N
    • Sorrisi: CC(N([C@@H]1[C@H]2CN3C=C[C@H](O2)[C@H]13)C)=O

Proprietà calcolate

  • Massa esatta: 194.105527694g/mol
  • Massa monoisotopica: 194.105527694g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 315
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: -0.4
  • Superficie polare topologica: 32.8Ų

Proprietà sperimentali

  • Colore/forma: Powder
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd